molecular formula C6H4Cl2FNO B2630148 3,5-DIchloro-2-fluoro-6-methoxypyridine CAS No. 2288709-03-3

3,5-DIchloro-2-fluoro-6-methoxypyridine

Cat. No. B2630148
M. Wt: 196
InChI Key: YJHRVYGURACNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIchloro-2-fluoro-6-methoxypyridine is a synthetic compound with the molecular formula C6H4Cl2FNO . It is a chemical transformation product and is used in the synthesis of various fluorinated pyridines .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular structure of 3,5-DIchloro-2-fluoro-6-methoxypyridine is represented by the linear formula C6H4Cl2FNO . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines their interesting and unusual physical, chemical, and biological properties .

Scientific Research Applications

Nucleoside Analogues Synthesis

Research by Nesnow and Heidelberger (1975) demonstrated the utility of related compounds in the synthesis of nucleoside analogues. Their work detailed the synthesis of 4-amino-5-fluoro-2-pyridone, a derivative obtained from the reduction and subsequent reactions of methoxy and nitropyridine compounds. This process was instrumental in creating nucleoside analogues such as 5-fluoro-3-deazacytidine and its derivatives, showcasing the potential of pyridine derivatives in medicinal chemistry and drug development Nesnow & Heidelberger, 1975.

Fluoropyridines Synthesis

Banks et al. (1974) explored the synthesis of polyfluoro-compounds, including the generation of 2-substituted tetrafluoropyridines. Their research highlighted methods for obtaining tetrafluoropyridine derivatives through reactions involving dichloro and difluoropyridine compounds with potassium fluoride, showcasing the versatility of pyridine derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals Banks, Haszeldine, Legge, & Rickett, 1974.

Environmental Monitoring

The development of Enzyme-linked Immunosorbent Assays (ELISAs) for detecting pyridine derivatives in environmental samples was detailed by J. and Hall (1996). This research provided methods for quantitating compounds like fluroxypyr and triclopyr in soil and water, indicating the environmental applications of pyridine derivatives in monitoring and managing agricultural chemicals J. and Hall, 1996.

Chemical Synthesis and Mechanisms

Zhi-yuan (2010) conducted a study on the synthesis and reaction mechanisms of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, a compound closely related to 3,5-Dichloro-2-fluoro-6-methoxypyridine. This research provides insights into the chemical transformations and potential applications of such compounds in synthetic organic chemistry Mi Zhi-yuan, 2010.

Future Directions

Fluoropyridines, including 3,5-DIchloro-2-fluoro-6-methoxypyridine, have potential applications in various fields due to their unique properties . They are used in the synthesis of pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

3,5-dichloro-2-fluoro-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHRVYGURACNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-DIchloro-2-fluoro-6-methoxypyridine

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